molecular formula C12H10O3S B15147049 Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate

Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate

Cat. No.: B15147049
M. Wt: 234.27 g/mol
InChI Key: DGAJQSMBOCJUHW-UHFFFAOYSA-N
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Description

Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 2-position and a carboxylate group at the 5-position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-acetylbenzo[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the acetyl and carboxylate groups can influence its binding affinity and specificity. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 2-amino-5-methylthiophene-3-carboxylate
  • Benzo[b]thiophene-5-carboxylic acid, 2-acetyl-, methyl ester

Uniqueness

Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate is unique due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The combination of the acetyl and carboxylate groups on the benzo[b]thiophene ring provides distinct properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

methyl 2-acetyl-1-benzothiophene-5-carboxylate

InChI

InChI=1S/C12H10O3S/c1-7(13)11-6-9-5-8(12(14)15-2)3-4-10(9)16-11/h3-6H,1-2H3

InChI Key

DGAJQSMBOCJUHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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